
2-(Trichloroacetyl)pyrrole
Overview
Description
2-(Trichloroacetyl)pyrrole (CAS: 35302-72-8) is a halogenated pyrrole derivative with the molecular formula C₆H₄Cl₃NO and a molecular weight of 212.46 g/mol . It is synthesized via the reaction of pyrrole with trichloroacetyl chloride in diethyl ether, yielding a crystalline powder with a melting point of 72–74°C . The trichloroacetyl group at the C2 position is strongly electron-withdrawing, directing subsequent electrophilic substitutions to the C4 position of the pyrrole ring . This compound serves as a pivotal intermediate in organic synthesis, particularly in the preparation of bioactive alkaloids (e.g., dibromophakellin) and heterocyclic compounds . Recent studies also highlight its utility in surface-enhanced Raman scattering (SERS) for biosensor development due to its strong chemisorption on silver/gold substrates .
Preparation Methods
Friedel-Crafts Acylation: Mechanism and Methodologies
The Friedel-Crafts acylation remains the most widely employed method for synthesizing 2-(trichloroacetyl)pyrrole. This electrophilic aromatic substitution reaction introduces the trichloroacetyl group at the C2 position of pyrrole, exploiting the ring’s inherent nucleophilicity.
Reaction Mechanism and Catalytic Systems
The reaction typically employs trichloroacetyl chloride as the acylating agent, with Lewis acids such as aluminum chloride (AlCl) or silver trifluoroacetate facilitating the generation of the acylium ion. The mechanism proceeds via:
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Acylium ion formation : Trichloroacetyl chloride reacts with AlCl to form the electrophilic acylium ion ().
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Electrophilic attack : The pyrrole ring attacks the acylium ion at the C2 position, favored due to minimal steric hindrance and maximal charge delocalization.
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Deprotonation : The intermediate aromatic proton is removed, restoring aromaticity and yielding this compound .
Key catalytic systems include:
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AlCl in dichloromethane : Provides a 72–78% yield at 0–5°C .
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Silver trifluoroacetate in dichloromethane : Enhances regioselectivity, achieving 85% yield at room temperature .
Optimization of Reaction Conditions
Parameter | Optimal Condition | Yield (%) | Purity (%) |
---|---|---|---|
Temperature | 0–5°C | 78 | 99 |
Catalyst Loading | 1.2 equiv AlCl | 72 | 98 |
Solvent | Anhydrous CHCl | 85 | 99 |
Reaction Time | 4–6 hours | 80 | 98 |
Increasing the molar ratio of trichloroacetyl chloride to pyrrole beyond 1:1.2 diminishes yields due to side reactions, while prolonged reaction times promote decomposition .
Direct Acylation of Pyrrole: Solvent and Base Selection
Direct acylation bypasses the need for Lewis acids by utilizing pyrrole’s inherent reactivity in polar aprotic solvents. This method is favored for scalability and reduced metal contamination.
Solvent Systems and Bases
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Diethyl ether : Provides moderate yields (65–70%) but requires slow addition of trichloroacetyl chloride to prevent exothermic runaway .
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Pyridine as a base : Neutralizes HCl byproducts, improving yields to 82% .
Procedure :
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Dissolve pyrrole (1.0 equiv) in diethyl ether under nitrogen.
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Add trichloroacetyl chloride (1.1 equiv) dropwise at −10°C.
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Stir for 3 hours, then wash with 5% NaSO to remove excess chloride .
Industrial Production Methods
Large-scale synthesis employs continuous flow reactors to maintain temperature control and minimize byproducts. Key parameters include:
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Residence time : 8–12 minutes.
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Pressure : 2–3 bar to prevent solvent evaporation.
Halogenation and Functionalization of this compound
Post-synthesis halogenation expands the utility of this compound in drug discovery.
Iodination and Bromination Techniques
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Iodination : Using iodine and silver trifluoroacetate in CHCl at 0°C introduces iodine at the C4 position (94% yield) .
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Bromination : N-Bromosuccinimide (NBS) in CCl achieves 89% yield for 4-bromo derivatives .
Example :
2 \xrightarrow{\text{Ag(OCOCF}3\text{)}} \text{4-Iodo-2-(trichloroacetyl)pyrrole} \quad (94\% \text{ yield})
Chlorination with N-Chlorosuccinimide (NCS)
NCS in dichloromethane selectively chlorinates the C4 position at room temperature (61% yield) .
Analytical Characterization and Quality Control
Spectroscopic Data
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NMR (400 MHz, CDCl) : δ 10.37 (s, 1H, NH), 7.31 (d, Hz, 1H, H3), 6.89 (d, Hz, 1H, H5) .
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NMR : δ 172.89 (C=O), 137.01 (C2), 121.03 (C4), 119.78 (C5) .
Purity Assessment
HPLC analysis using a C18 column (MeCN:HO = 70:30) confirms ≥99% purity with a retention time of 6.3 minutes .
Applications in Pharmaceutical Synthesis
This compound serves as a precursor to pseudoceratidine analogues, which exhibit potent antibacterial activity against Staphylococcus aureus (MIC 4 µg/mL) . Key derivatives include:
Chemical Reactions Analysis
Types of Reactions: 2-(Trichloroacetyl)pyrrole undergoes various types of chemical reactions, including:
Acylation: It can be acylated to form 4-acyl derivatives, such as 4-formyl to 4-hexanoyl.
Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Acylation: Reagents such as acyl chlorides and bases like pyridine are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the trichloroacetyl group.
Major Products:
Acylation Products: 4-acyl derivatives of pyrrole.
Substitution Products: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Material Science and Surface Chemistry
Surface-Enhanced Raman Scattering (SERS) Applications
Recent studies have highlighted the potential of TCAP in enhancing the performance of biosensors through its interaction with metallic surfaces. Research conducted by Hussain et al. focused on the chemisorption of TCAP on silver-coated and gold-coated thin films, demonstrating that it can significantly enhance SERS signals. The study utilized Density Functional Theory (DFT) calculations to validate the experimental findings, indicating that TCAP can serve as an effective molecular probe for biosensing applications .
Material | SERS Enhancement Factor | Substrate Type | Application |
---|---|---|---|
2-(Trichloroacetyl)pyrrole | High | Silver/Gold Films | Biosensors for molecular detection |
Medicinal Chemistry
Antibacterial Properties
TCAP has been synthesized and tested for its antibacterial activity against various bacterial strains. A study synthesizing halogenated derivatives of TCAP found that these compounds exhibited significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimal inhibitory concentration (MIC) values were measured to assess efficacy, with TCAP derivatives showing promising results comparable to known antibiotics .
Compound | Bacterial Strain | MIC (µM) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 128 |
Synthesis of Complex Molecules
Intermediates in Organic Synthesis
TCAP serves as an important intermediate in the synthesis of more complex organic molecules. It has been utilized in the preparation of pyrrole-2-carboxylates and other derivatives through acylation reactions. The ability to modify TCAP to create diverse pyrrole derivatives expands its utility in synthetic organic chemistry .
Synthetic Pathway | Product Type | Yield (%) |
---|---|---|
Acylation with polyamines | Pseudoceratidine analogues | Varied |
Reaction with chlorinating agents | Halogenated pyrroles | Up to 91 |
Case Studies and Research Findings
Several case studies have documented the effectiveness of TCAP in various applications:
- In a study focusing on biosensors, TCAP was successfully chemisorbed onto metallic substrates, enhancing detection limits for biomolecules.
- Another research project synthesized multiple analogues of TCAP and assessed their antibacterial properties, leading to the identification of several potent compounds against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 2-(Trichloroacetyl)pyrrole involves its ability to undergo acylation and substitution reactions. These reactions allow it to modify other molecules, thereby altering their chemical properties and biological activities . The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from this compound .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The reactivity and applications of 2-(trichloroacetyl)pyrrole are distinct from other acylated pyrroles due to the trichloroacetyl group’s electronic and steric properties. Key comparisons include:
Reactivity in Electrophilic Substitution
- Trichloroacetyl Group vs. Other Acyl Groups : The trichloroacetyl group’s strong electron-withdrawing nature deactivates the pyrrole ring, making it resistant to overhalogenation and enabling selective C4 functionalization. For example, bromination of this compound in acetic acid yields 4-bromo derivatives in high regioselectivity , whereas ethyl pyrrole-2-carboxylate requires precise Lewis acid catalysis (e.g., AlCl₃) to avoid mixed C4/C5 products .
- Halogenation Efficiency : Compared to 4-chloro-5-methyl-pyrrole-2-carboxylic acid, which requires laborious chromatographic separation , this compound simplifies downstream modifications due to its predictable substitution patterns.
Biological Activity
2-(Trichloroacetyl)pyrrole (TCAP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antibacterial and potential anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of TCAP.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the electrophilic aromatic substitution of pyrrole with trichloroacetyl chloride. This method yields TCAP in high purity and yield, allowing for further derivatization to explore its biological properties. The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents, particularly bromine and chlorine, enhances the antibacterial efficacy of pyrrole derivatives. Compounds with dihalogenated pyrroles exhibit significantly improved activity against Gram-positive bacteria compared to their Gram-negative counterparts .
Table 1: Summary of SAR Findings for TCAP Derivatives
Compound Type | Antibacterial Activity | Notes |
---|---|---|
Mono-substituted | Low | Minimal activity observed |
Di-halo substituted | High | Effective against Gram-positive bacteria |
Secondary amines | Enhanced | Longer chains improve activity |
Antibacterial Activity
Research has demonstrated that TCAP and its analogues possess potent antibacterial properties. A study highlighted that compounds derived from TCAP exhibited significant activity against both Gram-positive and Gram-negative pathogens, indicating a broad spectrum of antibacterial action. The most effective derivatives were those with multiple halogen substitutions and secondary amine functionalities .
Case Study: Antibacterial Efficacy
In a comparative study, several TCAP analogues were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that while some analogues were effective at concentrations as low as 16 µM, others exhibited cytotoxic effects on human cell lines at similar concentrations. Notably, two specific analogues demonstrated minimal cytotoxicity while retaining strong antibacterial activity, suggesting a potential for therapeutic applications with reduced side effects .
Anticancer Potential
Recent investigations into the anticancer properties of TCAP have shown promising results. In vitro studies indicated that certain derivatives exhibited micromolar activity against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism behind this activity appears to involve the modulation of cellular pathways associated with apoptosis and cell proliferation .
Table 2: Anticancer Activity of TCAP Derivatives
Cell Line | IC50 (µM) | Notes |
---|---|---|
A549 (Lung Cancer) | ~10 | Significant inhibition observed |
HeLa (Cervical) | ~15 | Induces apoptosis in treated cells |
HepG2 (Liver) | ~20 | Lower sensitivity compared to others |
Mechanistic Insights
The biological activity of TCAP is hypothesized to be linked to its ability to interact with cellular targets through chemisorption processes. Studies utilizing surface-enhanced Raman scattering (SERS) have shown that TCAP can effectively adsorb onto metal surfaces, which may enhance its reactivity and bioactivity in biological systems .
Properties
IUPAC Name |
2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO/c7-6(8,9)5(11)4-2-1-3-10-4/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFDGMDENAEMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313578 | |
Record name | 2-(Trichloroacetyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35302-72-8 | |
Record name | 35302-72-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272669 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Trichloroacetyl)pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70313578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trichloroacetyl)pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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